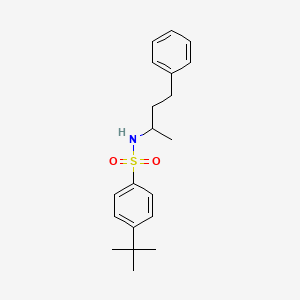
4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a phenylpropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds One common route involves the alkylation of a benzenesulfonamide derivative with a tert-butyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenylpropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE
- 4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE
- 4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE
Uniqueness
4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the phenylpropyl group offers hydrophobic interactions. The sulfonamide moiety is crucial for its biological activity.
Properties
Molecular Formula |
C20H27NO2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27NO2S/c1-16(10-11-17-8-6-5-7-9-17)21-24(22,23)19-14-12-18(13-15-19)20(2,3)4/h5-9,12-16,21H,10-11H2,1-4H3 |
InChI Key |
IPTPXVVJLQYJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















